molecular formula C20H19F3N2O2 B5378596 1-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone

1-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone

Cat. No. B5378596
M. Wt: 376.4 g/mol
InChI Key: RZLZYNYSJZADOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone, commonly known as DFP-10825, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be a valuable tool for cancer therapy.

Mechanism of Action

DFP-10825 inhibits the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of various client proteins, including those involved in cancer cell growth and survival. By inhibiting HSP90, DFP-10825 destabilizes these client proteins, leading to their degradation and ultimately inhibiting cancer cell growth.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have minimal toxicity in normal cells and tissues. In preclinical studies, this compound has been well-tolerated and has not shown any significant adverse effects. DFP-10825 has also been shown to be effective in inhibiting cancer cell growth in vivo, suggesting that it has the potential to be a valuable therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of DFP-10825 is its specificity for HSP90. This compound has been shown to selectively inhibit HSP90 activity, without affecting other chaperone proteins. This specificity makes DFP-10825 a valuable tool for studying the role of HSP90 in cancer cell growth and survival.
One limitation of DFP-10825 is its relatively low potency compared to other HSP90 inhibitors. This may limit its effectiveness in certain cancer types or in combination with other therapies.

Future Directions

For DFP-10825 research include further preclinical studies to evaluate its effectiveness in various cancer types and in combination with other therapies. Additionally, research could focus on developing more potent analogs of DFP-10825 and improving its pharmacokinetic properties for clinical use. Finally, studies could explore the role of HSP90 inhibition in other diseases beyond cancer, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of DFP-10825 is a multi-step process that involves the reaction of various reagents and intermediates. The first step involves the reaction of 3-fluoro-4-iodoaniline with 2,4-difluorobenzoyl chloride to form 3-fluoro-4-(2,4-difluorobenzoylamino)iodobenzene. This intermediate is then reacted with piperazine to form 1-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone.

Scientific Research Applications

DFP-10825 has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. DFP-10825 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

1-[4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2/c1-2-19(26)13-3-6-18(17(23)11-13)24-7-9-25(10-8-24)20(27)15-5-4-14(21)12-16(15)22/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLZYNYSJZADOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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